molecular formula C18H27N5O21P4 B1242441 Denufosol CAS No. 211448-85-0

Denufosol

Cat. No.: B1242441
CAS No.: 211448-85-0
M. Wt: 773.3 g/mol
InChI Key: FPNPSEMJLALQSA-MIYUEGBISA-N
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Description

Denufosol is a synthetic organic compound primarily developed for the treatment of cystic fibrosis. It is an inhaled drug that acts as an agonist at the P2Y2 subtype of purinergic receptors. This compound was developed by Inspire Pharmaceuticals and sponsored by the Cystic Fibrosis Foundation. Despite showing promise in early clinical trials, this compound did not meet the primary endpoints in later trials and is not currently approved for clinical use .

Preparation Methods

The synthesis of denufosol involves the formation of a dinucleoside polyphosphate structure. The synthetic route typically includes the phosphorylation of nucleosides and the subsequent coupling of these phosphorylated intermediates. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry. Industrial production methods may involve solid-phase synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Denufosol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Mechanism of Action

Denufosol exerts its effects by acting as an agonist at the P2Y2 subtype of purinergic receptors. This activation leads to the stimulation of an alternative chloride channel, which increases chloride and water secretion on the epithelial cell surface. This mechanism enhances mucociliary clearance by increasing ciliary beat frequency and mucin secretion. The molecular targets involved include the P2Y2 receptor and associated G proteins .

Comparison with Similar Compounds

Denufosol is unique compared to other similar compounds due to its specific action on the P2Y2 receptor. Similar compounds include:

Properties

Key on ui mechanism of action

Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease.

CAS No.

211448-85-0

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Key on ui other cas no.

211448-85-0

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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